6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.16781085 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by experimental data and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyridazine ring, piperazine moiety, and an ethoxybenzenesulfonyl group. The molecular formula can be represented as C16H22N4O3S.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological potential.
1. Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds related to the piperazine and sulfonamide functionalities. For instance:
- Inhibition against Bacterial Strains : Compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating significant inhibition. The compound's sulfonamide group is known for its role in antibacterial activity due to its ability to inhibit bacterial folate synthesis pathways .
2. Anticancer Activity
The anticancer potential of similar compounds has been assessed through various in vitro assays:
- Cell Line Studies : Compounds with piperazine derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results indicated that certain derivatives exhibited cytotoxic effects with GI50 values below 20 µM, suggesting promising anticancer activity .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been studied:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The sulfonamide group enhances binding affinity through specific interactions with the enzyme's active site .
Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Strong Inhibition | 2.14 | |
Urease | Strong Inhibition | 1.13 |
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on a series of piperazine derivatives found that compounds structurally similar to this compound exhibited significant antibacterial properties against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Activity Assessment
In a comparative study evaluating various piperazine derivatives against breast cancer cell lines, the compound showed notable cytotoxicity, suggesting that modifications to the piperazine scaffold can lead to improved therapeutic profiles.
Eigenschaften
IUPAC Name |
6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-26-16-5-7-17(8-6-16)27(24,25)23-11-9-22(10-12-23)18-13-15(21(2)3)14-19-20-18/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNGLMMVRATRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.